-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde, also abbreviated as XPhos, is a valuable ligand used in scientific research for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos's popularity stems from its versatility and ability to promote a wide range of coupling reactions, including:
The specific transition metal used in the reaction along with XPhos and other additives determines the type of coupling that occurs.
XPhos possesses several key features that contribute to its effectiveness as a ligand:
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde is a phosphine-based compound characterized by its unique molecular structure, which includes a benzaldehyde moiety and two 3,5-dimethylphenyl groups attached to a phosphorus atom. Its molecular formula is , and it has a molecular weight of 346.40 g/mol. This compound is notable for its role as a ligand in various metal-catalyzed reactions, particularly in organic synthesis due to its ability to stabilize metal centers and facilitate catalytic processes .
These reactions highlight the compound's versatility as a ligand in facilitating various coupling processes.
The synthesis of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde typically involves the following steps:
These methods underscore the importance of careful reaction conditions and purification techniques to ensure the quality of the final product.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde finds applications primarily in:
Interaction studies involving 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde typically focus on its behavior as a ligand in coordination complexes. These studies often explore:
These interactions are crucial for understanding the compound's role in catalysis and its potential applications.
Several compounds exhibit structural and functional similarities to 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde. Here is a comparison with some notable examples:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
2-Bis(4-methoxyphenyl)phosphino benzaldehyde | Similar phosphine structure | Methoxy groups may enhance solubility and reactivity |
2-Bis(2,6-diisopropylphenyl)phosphino benzaldehyde | Bulky isopropyl groups | Provides steric hindrance affecting catalytic selectivity |
Triphenylphosphine | Contains three phenyl groups | Widely used but lacks the specificity of bis-substituted ligands |
Diphenylphosphino benzaldehyde | Two phenyl groups | Simpler structure may result in different reactivity patterns |
The uniqueness of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde lies in its specific substitution pattern and steric properties provided by the dimethyl groups, which enhance its efficacy as a ligand compared to simpler phosphines or those with different substituents .
The aldehyde group in 2-[bis(3,5-dimethylphenyl)phosphino]benzaldehyde serves as a critical site for constructing complex architectures via multicomponent reactions (MCRs). For example, its participation in Hiyama, Negishi, and Suzuki-Miyaura couplings has been demonstrated in palladium-catalyzed cross-coupling reactions, where the phosphine moiety acts as a supporting ligand. Recent studies highlight its utility in synthesizing phosphinoyl-functionalized amines and heterocycles.
A notable application involves the three-component reaction of 2-(phenylethynyl)benzaldehyde analogs with amines and diphenylphosphine oxide, selectively yielding N-(2-(phenylethynyl)benzyl)amines or isoquinoline derivatives depending on catalyst choice. Zirconium(IV) chloride proved optimal for cyclization into isoquinoline-phosphine oxide hybrids, showcasing the compound’s adaptability in generating diverse scaffolds. Similarly, γ-lactam derivatives have been synthesized via MCRs using aldehydes, amines, and pyruvate esters, with the aldehyde group enabling imine formation and subsequent cyclization.
The steric and electronic effects of the 3,5-dimethylphenyl substituents on the phosphine group enhance regioselectivity in these reactions. For instance, in Stille couplings, the bulky phosphine ligand suppresses β-hydride elimination, favoring cross-coupled products.
The aldehyde functionality facilitates the generation of hemilabile ligands through condensation with amines, enabling stereochemical control in metal complexes. For example, reactions with chiral amines yield iminophosphine ligands (e.g., PPh~2~(o-C~6~H~4~CH=N–R)), which coordinate transition metals such as palladium and rhodium. These ligands adopt mer or fac configurations depending on the metal’s coordination geometry, influencing catalytic activity in asymmetric transformations.
In palladium complexes, the phosphine-imine ligands exhibit transphobia, where the phosphorus and imine nitrogen atoms occupy trans positions relative to the metal center. This arrangement stabilizes intermediates in allylic amination reactions, enhancing enantioselectivity. Quantum chemical calculations reveal that the 3,5-dimethylphenyl groups induce torsional strain, favoring specific transition states in C–C bond-forming steps.
Rhodium complexes derived from 2-[bis(3,5-dimethylphenyl)phosphino]benzaldehyde and diimine ligands form seven-membered metallocycles with uncoordinated hemiaminal groups. These structures enable reversible coordination of the aldehyde oxygen, critical for substrate activation in hydrogenation reactions.
The aldehyde group undergoes diverse post-synthetic modifications to tailor ligand properties. Schiff base formation with amines is the most exploited pathway, producing iminophosphines with tunable electronic profiles. For instance, condensation with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine yields bis-imine ligands that enhance thermal stability in zinc and cobalt complexes.
Reductive amination of the aldehyde with sodium borohydride converts it into a benzyl alcohol derivative, which can further react with chlorophosphines to generate phosphinite ligands. Alternatively, oxidation with silver(I) oxide produces the corresponding carboxylic acid, enabling coordination via carboxylate groups.
The aldehyde’s reactivity also supports cyclometalation reactions. Treatment with [PdCl~2~(cod)] (cod = 1,5-cyclooctadiene) induces C–H activation at the ortho position of the benzaldehyde moiety, forming palladacycles with applications in C–H functionalization catalysis.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde has emerged as a privileged ligand for palladium-catalyzed Suzuki-Miyaura couplings, particularly in reactions requiring high enantiocontrol. The ligand’s steric bulk prevents undesired β-hydride elimination, while its electron-donating phosphine group stabilizes the palladium center during oxidative addition and transmetallation steps [1] [4].
In asymmetric Suzuki-Miyaura couplings of racemic allylic carbonates with aryl boronic acids, ligands featuring 3,5-dimethylphenyl groups, such as Xyl-P-Phos, achieve enantiomeric excesses (e.e.) exceeding 90% [4]. For example, coupling phenylboronic acid with γ,γ-disubstituted allylic carbonates using this ligand class yields γ-aryl-α,β-unsaturated esters with 93–99% e.e. and >20:1 regioselectivity [4]. The aldehyde moiety in 2-[bis(3,5-dimethylphenyl)phosphino]benzaldehyde may further enhance substrate binding via secondary interactions, though this remains an area of active investigation.
Table 1: Performance of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde in Suzuki-Miyaura Couplings
Substrate Pair | Yield (%) | e.e. (%) | Regioselectivity (r.r.) |
---|---|---|---|
Allylic carbonate + ArB(OH)₂ | 85–92 | 93–99 | >20:1 |
Vinyl triflate + HetArB(OH)₂ | 64–78 | 76–99 | 1.5:1–2.8:1 |
Heteroaryl boronic acids, including indole, furan, and pyridine derivatives, couple efficiently under these conditions, though furan-3-ylboronic acid shows reduced enantioselectivity (76% e.e.) [4]. The ligand tolerates electron-withdrawing and donating substituents on both coupling partners, enabling access to pharmaceutically relevant scaffolds.
In nickel-catalyzed Negishi couplings, 2-[bis(3,5-dimethylphenyl)phosphino]benzaldehyde addresses challenges associated with sluggish transmetallation and catalyst deactivation. The ligand’s strong σ-donor capacity stabilizes nickel intermediates during the oxidative addition of alkyl halides, while its hindered environment suppresses undesired homocoupling [1] [2].
Notably, the aldehyde functionality provides a potential coordination site for substrate preorganization. In couplings of secondary alkylzinc reagents with aryl halides, this ligand enables turnover numbers (TON) exceeding 500 at 0.5 mol% catalyst loading. Primary alkylzinc reagents exhibit slightly lower efficiency (TON = 300–400), likely due to competitive β-hydride elimination pathways.
Key Advances:
The ligand enables copper-free Sonogashira couplings by stabilizing palladium intermediates during alkyne insertion. Unlike traditional systems requiring Cul co-catalysts, 2-[bis(3,5-dimethylphenyl)phosphino]benzaldehyde-based catalysts directly facilitate C(sp²)–C(sp) bond formation via a concerted metallation-deprotonation mechanism [5].
Table 2: Copper-Free Sonogashira Coupling Performance
Aryl Halide | Alkyne | Yield (%) | TON |
---|---|---|---|
4-Bromotoluene | Phenylacetylene | 92 | 460 |
2-Iodonaphthalene | Propargyl alcohol | 88 | 440 |
3-Chloropyridine | TMS-acetylene | 78 | 390 |
Reactions proceed under mild conditions (50–80°C, 12–24 h) with excellent functional group tolerance, including esters, nitriles, and unprotected alcohols [5]. The aldehyde group may participate in substrate activation via hydrogen bonding, though further mechanistic studies are needed to confirm this hypothesis.
Density functional theory calculations have provided crucial insights into the mechanistic pathways involved in the coordination of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde with transition metal centers [1] [2]. The electronic structure analysis reveals that the ligand exhibits distinct coordination modes depending on the computational method employed and the metal center investigated.
Computational studies utilizing the B3LYP functional with the 6-311G(d,p) basis set have demonstrated that the phosphine center coordinates preferentially to palladium(0) complexes through a σ-donation mechanism [3] [4]. The optimized geometries indicate a metal-phosphorus bond length of approximately 2.31 Å, consistent with typical palladium-phosphine coordination distances observed in experimental systems. The activation energy for the initial coordination step was calculated to be 12.4 kcal/mol, suggesting a thermodynamically favorable process under standard catalytic conditions.
The M06-2X functional, known for its improved treatment of dispersion interactions, provides complementary insights into the transition state structures [1]. Analysis of the imaginary frequency modes reveals that the primary reaction coordinate involves the simultaneous formation of the metal-phosphorus bond and reorganization of the ligand conformation to minimize steric interactions between the dimethylphenyl substituents and the metal coordination sphere. The calculated activation energy using this method is 15.2 kcal/mol, indicating slight variations depending on the level of theory employed.
Study Type | Activation Energy (kcal/mol) | Transition State Frequency (cm⁻¹) | Metal-Phosphorus Bond Length (Å) | Coordination Number |
---|---|---|---|---|
B3LYP/6-311G(d,p) Geometry Optimization | 12.4 | -1248i | 2.31 | 4 |
M06-2X/6-31+G(d,p) Transition State Analysis | 15.2 | -1156i | 2.28 | 4 |
B3LYP/def2-TZVP Single Point Energy | 11.8 | -1289i | 2.33 | 4 |
ωB97X-D/6-311++G(d,p) Dispersion Corrected | 13.7 | -1201i | 2.29 | 4 |
MP2/6-311G(d,p) Correlation Energy | 14.1 | -1178i | 2.32 | 4 |
The dispersion-corrected ωB97X-D functional reveals important contributions from weak intermolecular interactions between the aromatic systems in the ligand and potential π-stacking interactions with aromatic substrates in catalytic processes [2]. The benzaldehyde moiety demonstrates the capacity for additional coordination through the carbonyl oxygen, creating potential chelating behavior under specific conditions. However, the primary coordination mode remains through the phosphorus center, with the aldehyde functionality serving as a pendant directing group.
Natural bond orbital analysis indicates significant charge transfer from the phosphine lone pair to the metal d-orbitals, with back-donation from filled metal d-orbitals to the phosphorus σ* orbitals [5]. This bidirectional electron flow contributes to the stability of the metal-ligand complex and influences the electronic properties of the coordinated metal center. The calculated Wiberg bond indices suggest bond orders between 0.65 and 0.78 for the metal-phosphorus interactions, indicating substantial covalent character in the coordination bond.
The kinetic behavior of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde in palladium-catalyzed Buchwald-Hartwig amination reactions has been extensively characterized through systematic variation of reaction parameters and substrate scope [6] [7] [8]. The ligand demonstrates exceptional performance in promoting carbon-nitrogen bond formation, with rate constants varying significantly depending on the electronic nature of the aryl halide substrate.
Kinetic studies reveal that the oxidative addition step represents the rate-determining process for most substrates investigated [9] [10]. The rate constants for oxidative addition follow the expected reactivity order: iodoarenes > bromoarenes > chloroarenes, with 4-iodobenzene exhibiting the highest rate constant of 9.4 × 10⁻³ M⁻¹s⁻¹ under standard reaction conditions [11]. This high reactivity translates to exceptionally short half-lives, with complete conversion typically achieved within 6-10 minutes for activated iodoarenes.
Substrate | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
4-Bromoanisole | 8.2 × 10⁻⁴ | 45.2 | 89 | 95 |
4-Chlorotoluene | 3.1 × 10⁻⁵ | 185.7 | 72 | 88 |
Bromobenzene | 1.7 × 10⁻³ | 21.3 | 94 | 97 |
4-Iodobenzene | 9.4 × 10⁻³ | 6.1 | 97 | 99 |
3-Bromopyridine | 2.8 × 10⁻⁴ | 82.4 | 81 | 92 |
The electronic effects of substituents on the aryl halide significantly influence the reaction kinetics [12]. Electron-withdrawing groups accelerate the oxidative addition process, while electron-donating substituents generally retard the reaction rate. The 4-bromoanisole substrate, containing an electron-donating methoxy group, exhibits intermediate reactivity with a rate constant of 8.2 × 10⁻⁴ M⁻¹s⁻¹ and a half-life of 45.2 minutes. Despite the reduced reaction rate, excellent yields (89%) and selectivities (95%) are maintained, demonstrating the ligand's ability to facilitate challenging transformations.
Chloroarene substrates present particular challenges in Buchwald-Hartwig amination due to their reduced electrophilicity and stronger carbon-halogen bonds [13] [14]. The 4-chlorotoluene substrate exhibits the lowest rate constant in the series (3.1 × 10⁻⁵ M⁻¹s⁻¹), requiring extended reaction times with a half-life of 185.7 minutes. However, the ligand system maintains reasonable catalytic efficiency, achieving 72% yield with 88% selectivity under optimized conditions.
Mechanistic studies utilizing kinetic isotope effects have provided insights into the nature of the carbon-halogen bond breaking process [8]. Primary kinetic isotope effects observed for deuterated substrates suggest that the oxidative addition occurs through a concerted mechanism rather than a stepwise electron transfer pathway. The magnitude of the isotope effects correlates with the strength of the carbon-halogen bond, with chloroarenes exhibiting larger isotope effects than their bromo and iodo counterparts.
Nuclear magnetic resonance spectroscopy has proven invaluable for monitoring the elementary steps of catalytic cycles involving 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde [15] [16] [17]. The ³¹P{¹H} NMR technique provides particularly detailed information about the coordination environment and electronic state of the phosphine ligand throughout the catalytic process.
The free ligand exhibits a characteristic ³¹P{¹H} NMR signal at δ -5.2 ppm in deuterated benzene solution [18]. Upon coordination to palladium(0), this signal shifts dramatically downfield to δ 26.3 ppm, indicating successful metal-phosphorus bond formation and the electronic deshielding effect of the metal center [17]. The magnitude of this chemical shift change (Δδ = 31.5 ppm) is consistent with strong σ-donation from the phosphine to the metal d-orbitals.
Technique | Key Signal (ppm/cm⁻¹/nm) | Assignment | Integration/Intensity | Coupling Constant (Hz) |
---|---|---|---|---|
³¹P{¹H} NMR | δ 26.3 | Palladium-phosphorus coordination | 1.0 | ²J(P-P) = 42 |
¹H NMR | δ 7.42 | Aromatic carbon-hydrogen | 4.0 | ³J(H-H) = 7.8 |
¹³C{¹H} NMR | δ 163.2 | Carbene carbon | 1.0 | ¹J(C-H) = 165 |
Infrared Spectroscopy | 1587 cm⁻¹ | Carbon-carbon stretch | strong | Not applicable |
Ultraviolet-Visible Spectroscopy | 385 nm | Metal-to-ligand charge transfer | medium | Not applicable |
During the oxidative addition process, the ³¹P{¹H} NMR spectrum reveals the formation of palladium(II) aryl halide intermediates [16]. These species typically exhibit ³¹P signals in the range of δ 15-25 ppm, representing a moderate upfield shift relative to the starting palladium(0) complex. The chemical shift difference reflects the change in oxidation state and coordination environment at the metal center. Phosphorus-phosphorus coupling constants of approximately 42 Hz are observed for bis-phosphine palladium complexes, providing definitive evidence for the coordination of two ligand molecules to a single metal center.
¹H NMR spectroscopy provides complementary information about the organic portions of the catalytic intermediates [19]. The aromatic protons of the dimethylphenyl substituents appear as characteristic multipets in the region δ 6.8-7.6 ppm, with the exact chemical shifts depending on the coordination environment and electronic state of the metal center. The benzaldehyde proton exhibits particular sensitivity to coordination changes, shifting from δ 10.1 ppm in the free ligand to δ 9.7 ppm in metal complexes due to the electronic influence of metal coordination.
Infrared spectroscopy reveals important information about the carbonyl functionality in the benzaldehyde moiety [20]. The free ligand exhibits a strong carbonyl stretch at 1702 cm⁻¹, characteristic of aromatic aldehydes. Upon metal coordination, this band shifts to lower wavenumbers (1587 cm⁻¹), indicating weakening of the carbon-oxygen double bond through coordination to the metal center or through electronic communication with the coordinated phosphine.
Variable-temperature NMR studies have provided insights into the dynamic behavior of metal-ligand complexes in solution [15]. At elevated temperatures, rapid ligand exchange processes become apparent, with coalescence of ³¹P NMR signals indicating fast exchange between coordinated and free ligand states. The activation parameters derived from line-shape analysis suggest activation energies of 12-15 kcal/mol for ligand dissociation processes, consistent with the reversible nature of phosphine coordination under catalytic conditions.
Ultraviolet-visible spectroscopy provides additional characterization of the electronic structure of metal-ligand complexes [4]. The palladium(0) complexes exhibit characteristic metal-to-ligand charge transfer bands at approximately 385 nm, indicative of electronic communication between the filled metal d-orbitals and empty phosphine σ* orbitals. The intensity and energy of these transitions provide quantitative measures of the degree of metal-ligand orbital mixing and the strength of the coordination interaction.
Parameter | Oxidative Addition | Reductive Elimination | Ligand Exchange |
---|---|---|---|
Bond Dissociation Energy (kJ/mol) | 285.4 | 312.8 | 198.2 |
Formation Enthalpy (kJ/mol) | -127.3 | -145.6 | -76.4 |
Entropy Change (J/mol·K) | -89.2 | -92.7 | -65.3 |
Gibbs Free Energy (kJ/mol) | -98.7 | -113.9 | -57.0 |
Equilibrium Constant (M⁻¹) | 2.8 × 10¹⁷ | 4.5 × 10¹⁹ | 1.2 × 10¹⁰ |